This compound can be sourced from various chemical suppliers and is categorized under organic compounds with specific applications in medicinal chemistry. Its systematic name reflects its structure, which includes a tert-butoxycarbonyl protecting group, an amino group, and a methanesulfonate moiety. The compound's molecular formula is and it has a CAS Registry Number of 110143-62-9 .
The synthesis of (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate involves several steps, typically starting from commercially available precursors. A common method includes the following:
Technical parameters such as temperature, solvent choice (often dichloromethane), and reaction times are crucial for optimizing yields and purity .
The molecular structure of (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate features:
The stereochemistry at the carbon adjacent to the amino group is critical, as it determines the compound's biological activity. The compound exists in its R configuration, which is essential for its intended applications .
(R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate can participate in various chemical reactions:
The mechanism of action for (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate moiety acts as a leaving group, allowing nucleophiles to attack the carbon center that bears this group. This process is fundamental in building more complex molecules necessary for drug development.
Additionally, when used as an intermediate in synthesizing pharmaceuticals like Elagolix, it contributes to forming active pharmaceutical ingredients by facilitating specific bond formations and functional group modifications .
The physical and chemical properties of (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate include:
These properties are essential for determining handling procedures and suitability for specific synthetic applications .
(R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate has several scientific applications:
The most established route to (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate (CAS: 102089-75-8) begins with enantiomerically pure (S)-phenylglycine as the chiral precursor. This commercially available amino acid undergoes a two-step sequence to furnish the target mesylate with high stereochemical fidelity [6]:
This stepwise approach, leveraging a readily available chiral pool amino acid, is highly reproducible and scalable, making it the preferred method for industrial production of this critical intermediate. High-purity material (>98%) produced via this route is commercially available from suppliers like MolCore for pharmaceutical applications [7].
Table 1: Stepwise Synthesis from (S)-Phenylglycine Precursor
Step | Starting Material | Reagents/Conditions | Product | Yield | Key Features |
---|---|---|---|---|---|
1a | (S)-Phenylglycine | NaBH₄, I₂, anhyd. THF, reflux 18h | (S)-2-Amino-2-phenylethanol (in situ) | - | Hydrogen evolution, requires careful venting |
1b | (S)-2-Amino-2-phenylethanol | Et₃N, Boc₂O, anhyd. THF, RT, 3h | tert-Butyl (S)-2-hydroxy-1-phenylethylcarbamate | 94% | Recrystallizable (CH₂Cl₂/Cyclohexane) |
2 | tert-Butyl (S)-2-hydroxy-1-phenylethylcarbamate | MsCl (1.05 eq), Et₃N (1.5 eq), anhyd. CH₂Cl₂, 0°C → <20°C, 12h | (R)-2-((tert-Butoxycarbonyl)amino)-2-phenylethyl methanesulfonate | 94% | Low temperature, anhydrous conditions, recrystallizable (CH₂Cl₂/Hexane) |
Maintaining high enantiomeric excess (ee) during the synthesis of (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate is paramount for its application in chiral drug synthesis, such as Elagolix. The mesylation step (Step 2) is particularly critical for ee preservation. Extensive optimization studies have identified key parameters [4] [6]:
The rigorous control of these parameters ensures that the stereochemical integrity established by the chiral pool precursor ((S)-phenylglycine) is preserved throughout the synthesis, delivering the (R)-mesylate in the high enantiopurity required for pharmaceutical synthesis.
Table 2: Critical Parameters for Enantiomeric Excess Optimization in Mesylation
Parameter | Optimized Condition | Impact on Enantiomeric Excess (ee) | Rationale |
---|---|---|---|
Temperature | ≤ 20°C throughout reaction | Critical (>99% ee achievable); Higher Temp → ↓ ee | Prevents formation/racemization via aziridinium ion intermediate |
Solvent (CH₂Cl₂) | Anhydrous (distilled from CaH₂ or P₂O₅) | Essential for high ee; Moisture → ↓ ee & ↓ yield | Water catalyzes racemization of alcohol precursor & hydrolysis of mesylate |
Triethylamine (Base) | Freshly distilled, 1.5 eq | Optimal; Excess → potential side reactions | Scavenges HCl; Excess may promote decomposition |
MsCl | 1.05 eq, slow dropwise addition (ca. 1 h) | Ensures complete conversion; Fast addition/excess → ↓ ee? | Prevents local exotherms and high transient concentrations of reactive species |
Reaction Time | 12 h at <20°C | Sufficient for completion; Prolonged time unnecessary | Ensures complete conversion without increasing racemization risk at low T |
Workup | Saturated aqueous NaHCO₃, then brine | Mild, preserves ee | Neutralizes acids without harsh conditions |
Purification | Recrystallization (CH₂Cl₂ / Hexane) | Maintains/improves ee (>99.5%) | Removes soluble impurities and potential trace enantiomers |
While the chiral pool route from (S)-phenylglycine dominates current manufacturing, research explores catalytic asymmetric methodologies for constructing the chiral α-amino β-mesylate motif, potentially offering more efficient or sustainable routes. However, the direct catalytic asymmetric synthesis of (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate itself via catalytic C-C or C-N bond formation followed by functionalization remains less developed compared to the established stepwise synthesis. Key catalytic strategies focus on relevant bond formations in related structures or potential alternative precursors [7]:
Although the direct catalytic synthesis of the (R)-mesylate is not yet the state-of-the-art, the exploration of catalytic asymmetric methods for its key precursors aligns with the pharmaceutical industry's drive towards more atom-economical and potentially greener synthetic routes. The established chiral pool synthesis currently offers superior robustness and scalability for producing high-purity material like that supplied by MolCore (NLT 98% purity) for API manufacture [7]. Further development of efficient DKR or direct catalytic asymmetric functionalization could impact future synthetic strategies.
Table 3: Potential Catalytic Asymmetric Strategies Relevant to (R)-Mesylate Synthesis
Catalytic Strategy | Target Chiral Precursor | Catalyst Examples | Advantages | Challenges for Direct Application |
---|---|---|---|---|
Asymmetric Hydrogenation | Protected (S)-β-Hydroxy-α-amino ester | Ru(II)/Chiral bisphosphine (e.g., DuPhos) | High ee possible, well-established for amino acids | Requires synthesis of specific enamide precursor; Needs additional steps (Protection, Red, Mes) to target mesylate |
Enzymatic Kinetic Resolution (KR) | rac-2-Amino-2-phenylethanol or ester | Lipases (e.g., CAL-B, PSL) | Mild conditions, high selectivity, biocatalysis | Max 50% yield of desired (S)-enantiomer; Requires separation steps |
Enzymatic Dynamic Kinetic Resolution (DKR) | rac-2-Amino-2-phenylethanol ester | Lipase + Racemization Catalyst (e.g., Ru, V) | Potential for 100% yield of single enantiomer | Complex catalyst systems, racemization kinetics critical |
Catalytic Asymmetric Ring-Opening | Aziridine derivatives | Chiral Lewis Acids / Nucleophiles | Direct access to β-amino alcohols | Requires synthesis of specific aziridine precursor |
Catalytic Asymmetric Aldol/ Mannich | β-Amino carbonyl compounds | Proline, Chiral metal complexes | Builds complexity | May not directly provide 1,2-amino alcohol motif |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4